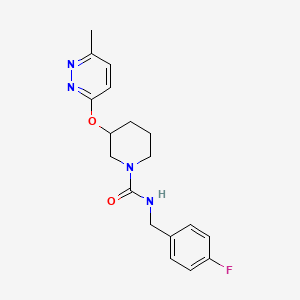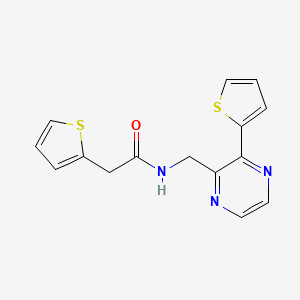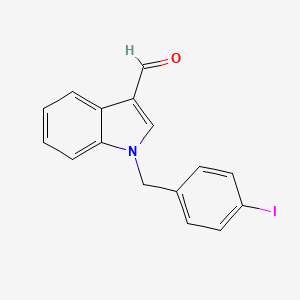![molecular formula C11H14F3N3O3S B2817030 N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide CAS No. 2380083-64-5](/img/structure/B2817030.png)
N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide is a complex organic compound known for its unique chemical structure and properties. This compound features a trifluoromethyl group attached to a pyridine ring, which is further connected to an azetidine ring through an ether linkage. The presence of the sulfonamide group adds to its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The sulfonamide group can also participate in hydrogen bonding, further stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-(trifluoromethyl)benzamide
- N,N-dimethyl-3-(trifluoromethyl)aniline
- N,N-dimethyl-3-(trifluoromethyl)phenol
Uniqueness
Compared to similar compounds, N,N-dimethyl-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-sulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the azetidine ring and the sulfonamide group makes it particularly versatile for various applications in research and industry .
Properties
IUPAC Name |
N,N-dimethyl-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O3S/c1-16(2)21(18,19)17-6-9(7-17)20-8-3-4-15-10(5-8)11(12,13)14/h3-5,9H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIUAKGARYQTBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CC(C1)OC2=CC(=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[4-(Trifluoromethyl)pyridin-3-yl]propan-1-amine](/img/structure/B2816948.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2816951.png)
![1-(7-Oxa-3-thia-10-azaspiro[5.6]dodecan-10-yl)prop-2-en-1-one](/img/structure/B2816952.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2816953.png)
![3-[(4-fluorobenzyl)sulfanyl]-1-(2-methylphenyl)-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2816954.png)

![N-(4-ethoxyphenyl)-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2816959.png)
![1-(3-chloro-4-methylphenyl)-N-(2,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2816964.png)
![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2816965.png)
![2-(2-oxo-2-{4-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2816966.png)

![1-[(2-chlorophenyl)methyl]-2,5-dimethyl-1H-pyrrole](/img/structure/B2816968.png)
